Cas no 151519-44-7 (2H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-11-one,3,6-bis(acetyloxy)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-4-[(1-oxopropoxy)methyl]-9-(3-pyridinyl)-,(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-)

2H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-11-one,3,6-bis(acetyloxy)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-4-[(1-oxopropoxy)methyl]-9-(3-pyridinyl)-,(3S,4R,4aR,6S,6aS,12R,12aS,12bS)- structure
151519-44-7 structure
Produktname:2H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-11-one,3,6-bis(acetyloxy)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-4-[(1-oxopropoxy)methyl]-9-(3-pyridinyl)-,(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-
CAS-Nr.:151519-44-7
MF:C32H39NO10
MW:597.652770280838
CID:166516
PubChem ID:192539

2H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-11-one,3,6-bis(acetyloxy)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-4-[(1-oxopropoxy)methyl]-9-(3-pyridinyl)-,(3S,4R,4aR,6S,6aS,12R,12aS,12bS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-11-one,3,6-bis(acetyloxy)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-4-[(1-oxopropoxy)methyl]-9-(3-pyridinyl)-,(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-
    • [3,6-bis(acetyloxy)-12-hydroxy-4,6a,12b-trimethyl-11-oxo-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2h,11h-benzo[f]pyrano[4,3-b]chromen-4-yl]methyl propanoate
    • 2H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-11-one,3,6-bis(acetyloxy)-1,3,4,4a,5,6,6a,12,12a,12b-d...
    • 2H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-11-one,3,6-bis(acetyloxy)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-tr
    • 2H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-11-one,3,6-bis(acetyloxy)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-4-[(1-oxopropoxy)methyl]-9-(3-pyridinyl)-,(3S,4R,4aR,6S,6aS,12R,12a
    • Pyripyropene B
    • DTXSID40934274
    • [3,6-Bis(acetyloxy)-12-hydroxy-4,6a,12b-trimethyl-11-oxo-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-4-yl]methyl propanoate
    • CHEBI:215785
    • 151519-44-7
    • (5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl)methyl propanoate
    • FO 1289B
    • SCHEMBL24925729
    • Inchi: InChI=1S/C32H39NO10/c1-7-25(36)39-16-31(5)22-14-24(41-18(3)35)32(6)28(30(22,4)11-10-23(31)40-17(2)34)27(37)26-21(43-32)13-20(42-29(26)38)19-9-8-12-33-15-19/h8-9,12-13,15,22-24,27-28,37H,7,10-11,14,16H2,1-6H3
    • InChI-Schlüssel: HQJYCJFUVSNJFK-UHFFFAOYSA-N
    • Lächelt: CCC(OCC1(C(OC(=O)C)CCC2(C3C(O)C4C(OC(C5C=CC=NC=5)=CC=4OC3(C(CC12)OC(=O)C)C)=O)C)C)=O

Berechnete Eigenschaften

  • Genaue Masse: 597.25739644g/mol
  • Monoisotopenmasse: 597.25739644g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 43
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 1240
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 8
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 148Ų
  • XLogP3: 2.9
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